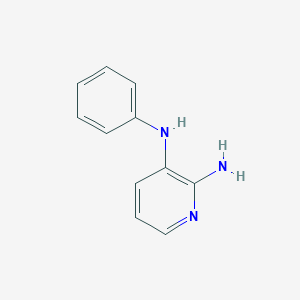

N3-Phenylpyridine-2,3-diamine

Description

N3-Phenylpyridine-2,3-diamine is a pyridine derivative featuring a phenyl group attached to the N3 position of the pyridine ring, with amino substituents at the 2- and 3-positions. These compounds are characterized by their bifunctional amino groups, which enable participation in coordination chemistry, dimerization reactions, and biological activity modulation.

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-N-phenylpyridine-2,3-diamine |

InChI |

InChI=1S/C11H11N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H,(H2,12,13) |

InChI Key |

OZNGVLQCUAHHOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences:

N3,N3-Dimethylpyridine-3,4-diamine demonstrates how altering the diamine positions (3,4 vs. 2,3) and adding dimethyl groups impacts solubility and scaffold versatility .

Biological Activity :

- Pyridine-2,3-diamine derivatives are enzymatically dimerized by Burkholderia sp. MAK1 into dipyrido-oxazines, which show anticancer and antimicrobial activity . This suggests this compound could undergo similar transformations.

- N2-Methylpyridine-2,3-diamine derivatives exhibit antibacterial properties dependent on the diamine’s substitution pattern, as shown in structure-activity relationship (SAR) studies .

Synthetic Utility: Substituted pyridine diamines are key intermediates in synthesizing polyamines and macrocycles. For example, N-(2-aminoethyl)propane-1,3-diamine derivatives are used to prepare cyclen-based compounds with anti-HIV-1 activity .

Anticancer Potential:

- Pyridine-2,3-diamine dimers (e.g., 2-amino-3H-dipyrido[3,2-b:2′,3′-e][1,4]oxazine-3-one) inhibit cancer cell proliferation via apoptosis induction, comparable to benzo[g]quinoxaline derivatives (IC₅₀ in submicromolar ranges) .

- The phenyl group in this compound may enhance lipophilicity, improving membrane permeability and target engagement compared to alkyl-substituted analogs.

Antimicrobial Activity:

- Triazole and pyrazole derivatives derived from pyridine diamines (e.g., compound 12) show antibacterial efficacy linked to substituent electronegativity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.